molecular formula C10H7BrClNO B3076996 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide CAS No. 1043190-07-3

5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B3076996
CAS No.: 1043190-07-3
M. Wt: 272.52 g/mol
InChI Key: BLLDKEVSCKMFPS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a prop-2-yn-1-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and propargylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with propargylamine to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the benzene ring.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide: Characterized by the presence of bromine, chlorine, and prop-2-yn-1-yl groups.

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a methoxy group instead of bromine.

    5-bromo-2-chloro-N-(prop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of the amide.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide is a compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of halogen substituents, such as bromine and chlorine, often enhances the biological activity of these compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

The molecular formula of this compound is C₁₀H₈BrClN. Its structure features a bromine atom and a chlorine atom attached to a benzene ring, along with an alkyne group linked to the nitrogen of the amide functional group. This unique combination of functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

1. Anticancer Activity
Research indicates that benzamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The halogenated structure may enhance interactions with cellular targets involved in cancer progression.

2. Antimicrobial Properties
Benzamide derivatives have also shown promise as antimicrobial agents. Studies suggest that this compound may possess activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

3. Enzyme Modulation
The compound has been identified as a potential glucokinase activator, which could be beneficial for metabolic regulation and diabetes management. Glucokinase plays a crucial role in glucose homeostasis, and its activation may help in lowering blood sugar levels.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of various biochemical pathways. For instance:

  • Enzyme Inhibition/Activation: The compound may bind to active sites on enzymes like glucokinase, altering their activity.

Research Findings

Several studies have investigated the biological activities of related compounds and their mechanisms:

CompoundBiological ActivityMechanism
4-Bromo-N-(prop-2-yn-1-yl)benzamideAnti-diabeticGlucokinase activation
4-Bromo-N-(phenethyl)benzamideAntimicrobialDisruption of bacterial membranes
4-Chloro-N-(prop-2-ynyl)benzamideAnticancerInduction of apoptosis

Case Studies

  • Anticancer Activity Study : A study demonstrated that halogenated benzamides could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This highlights the potential for 5-bromo-2-chloro-N-(prop-2-yn-1-y)benzamide in cancer therapy.
  • Antimicrobial Efficacy : Experimental results showed that similar benzamide derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that 5-bromo-2-chloro-N-(prop-2-yn-1-y)benzamide could follow suit.

Properties

IUPAC Name

5-bromo-2-chloro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLDKEVSCKMFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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